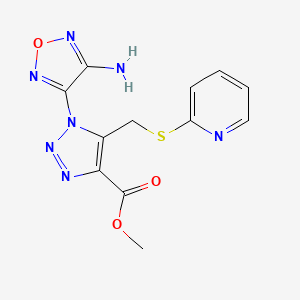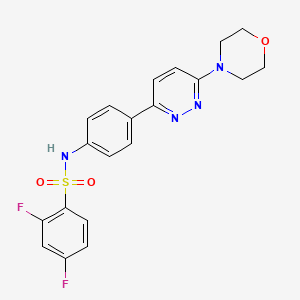
2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a morpholinopyridazinyl group, and two fluorine atoms attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholinopyridazinyl group and the benzenesulfonamide group would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The benzenesulfonamide group, for example, might undergo reactions with bases or nucleophiles. The morpholinopyridazinyl group could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the fluorine atoms and the morpholinopyridazinyl group, for instance, might affect these properties .Applications De Recherche Scientifique
Therapeutic Applications in Idiopathic Pulmonary Fibrosis and Cough
The phosphatidylinositol 3-kinase inhibitors closely related to the compound have been evaluated for the treatment of idiopathic pulmonary fibrosis and cough. These inhibitors, including GSK-2126458, have shown potential based on in vitro data supporting their utility in these conditions, leading to the commencement of Phase I studies for idiopathic pulmonary fibrosis treatment (Norman, 2014).
Anti-Cancer Activity
A novel compound synthesized from morpholine-substituted β-diketone showed significant anti-breast cancer activity against MCF-7 breast cancer cell lines. Molecular docking studies suggested a favorable interaction with the estrogen receptor, indicating potential as an anti-breast cancer agent (Kumar et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Several studies have synthesized and evaluated benzenesulfonamides for their enzyme inhibitory activities, particularly targeting carbonic anhydrase (CA) and acetylcholinesterase (AChE), which are relevant for conditions like glaucoma, neurological disorders, and cancer. Compounds showing potent inhibition against human cytosolic isoforms hCA I and II, as well as AChE, indicate their therapeutic potential in these areas. The novel sulfonamides displayed significant inhibitory profiles, suggesting their usefulness in designing drugs for treating diseases associated with these enzymes (Gul et al., 2016; Yamali et al., 2020; Lolak et al., 2020).
Molecular Docking and Structural Analysis
Investigations into the molecular docking and structural elucidation of novel sulfonamide derivatives have provided insights into their potential interactions with biological targets. These studies offer foundational knowledge for further drug development, highlighting the versatile applications of these compounds in medicinal chemistry (Demircioğlu et al., 2018; Ghorab et al., 2017).
Antimicrobial and Antioxidant Properties
Sulfonamide derivatives have been explored for their antimicrobial and antioxidant properties, demonstrating effectiveness against various bacterial and fungal strains. These findings underscore the potential of these compounds in developing new antimicrobial agents with added antioxidant benefits, contributing to their therapeutic versatility (Sarvaiya et al., 2019; Feng et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-difluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O3S/c21-15-3-7-19(17(22)13-15)30(27,28)25-16-4-1-14(2-5-16)18-6-8-20(24-23-18)26-9-11-29-12-10-26/h1-8,13,25H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEZQQBIPYFRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

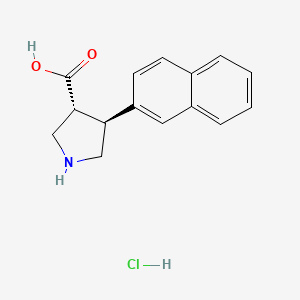
![2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2664994.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2664995.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2664996.png)
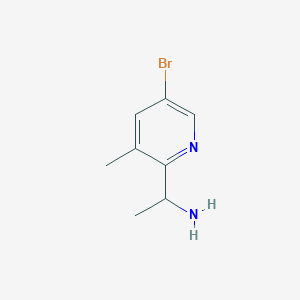
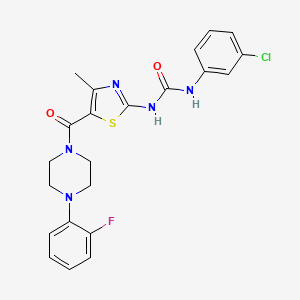
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2665000.png)
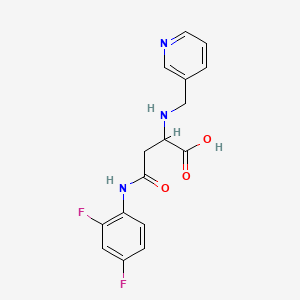
![2-(4-chlorophenoxy)-2-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2665002.png)
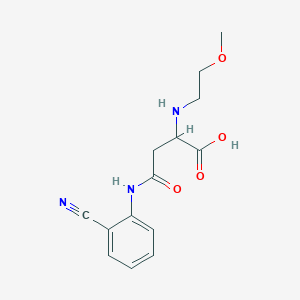
![(E)-3-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665004.png)
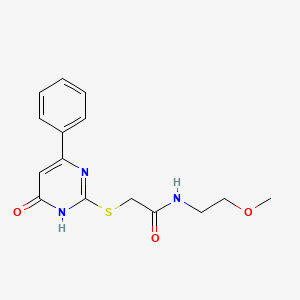
![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)
